Benzo(a)pyrene-3,6-quinone
Overview
Description
Benzo(a)pyrene-3,6-quinone, also known as Benzo(alpha)-pyrene-3,6-quinone, is a compound with the molecular formula C16H6O2 . It is a derivative of Benzo[a]pyrene (BaP), a well-known carcinogenic polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter .
Synthesis Analysis
The synthesis of Benzo(a)pyrene-3,6-quinone involves several steps. The principal phenol and quinone isomers of Benzo[a]pyrene (BP) are formed as metabolites of BP in human bronchoalveolar cells . The syntheses of the BP phenols involve Pd-catalyzed Suzuki-Miyaura cross-coupling of a naphthalene boronate ester with a substituted aryl bromide or triflate ester . The BP quinones were synthesized from the corresponding BP phenols by direct oxidation with the hypervalent iodine reagents IBX or TBI .Molecular Structure Analysis
The molecular structure of Benzo(a)pyrene-3,6-quinone is characterized by a pentacyclic arrangement of benzene rings . The IUPAC name for this compound is pentacyclo [6.6.2.0 2,7 .0 4,16 .0 11,15 ]hexadeca-1,4 (16),5,7,9,11 (15),13-heptaene-3,12-dione .Chemical Reactions Analysis
The formation of Benzo(a)pyrene-3,6-quinol glucuronides in liver microsomes appears to occur by a sequence of three reactions: BP-3,6-quinone to BP-3,6 hydroquinone to BP-3,6-quinol monoglucuronide to BP-3,6-quinol diglucuronide .Physical And Chemical Properties Analysis
Benzo(a)pyrene-3,6-quinone has a molecular weight of 230.22 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 491 . It has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
Environmental Pollution Analysis : Benzo(a)pyrene-3,6-quinone has been identified in air pollution studies, particularly in samples of suspended particulate matter. Its detection and analysis are vital in understanding the environmental impact of PAHs and related compounds (Pierce & Katz, 1976).
Metabolic Studies : Research on the metabolism of benzo(a)pyrene to 3-hydroxybenzo(a)pyrene shows that benzo(a)pyrene-3,6-quinone is a significant metabolite. This research helps in understanding the enzymatic processes involved in the metabolism of carcinogenic substances (Yang et al., 1977).
Genotoxicity Studies : The genotoxic effects of benzo(a)pyrene quinones, including benzo(a)pyrene-3,6-quinone, on Chinese hamster epithelial liver cells were investigated to understand the mechanisms of chromosome aberrations and spindle disturbances caused by these compounds (Sbrana et al., 1995).
Redox Cycling and Toxicity : Studies on the toxicity of benzo(a)pyrene quinones to cultured cells reveal that these compounds, including benzo(a)pyrene-3,6-quinone, induce cytotoxicity through redox cycling involving quinone, hydroquinone, and molecular oxygen. Understanding this mechanism is crucial for assessing the risks associated with exposure to these substances (Lorentzen et al., 1979).
Inhibition of Metabolism : The inhibition of metabolism of benzo(a)pyrene and its dihydrodiol by benzo(a)pyrene quinones has been studied, providing insights into the interaction of different metabolites and their impact on biochemical pathways (Shen et al., 1979).
Safety And Hazards
Benzo(a)pyrene-3,6-quinone is derived from Benzo[a]pyrene (BaP), which is a known human carcinogen . BaP is present in automobile exhaust, tobacco smoke, and some foods, and exposure to it is common . It shows mutagenic and carcinogenic effects, and one of its important mechanisms of action is its free radical activity, which induces oxidative stress in cells .
Future Directions
Research on Benzo(a)pyrene-3,6-quinone is ongoing, with a focus on understanding its toxicological effects and the mechanisms underlying these effects . There is also interest in studying the protective activities of selected chemicals against BaP activity . The formation of BPQ from BaP through trans-7,8-dihydroxy-7,8-dihydroB[a]P by the mediation of aldo-keto reductases and its role in the genotoxicity and carcinogenesis of BaP are currently under extensive investigation .
properties
IUPAC Name |
benzo[a]pyrene-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRYNZSMCVOJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952918 | |
Record name | Benzo[pqr]tetraphene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(a)pyrene-3,6-quinone | |
CAS RN |
3067-14-9, 64133-78-4 | |
Record name | Benzo[a]pyrene-3,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3067-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene-3,6-quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-3,6-dione, radical ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[pqr]tetraphene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(A)PYRENE-3,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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